Receptor Selectivity Profile: Siponimod vs. Fingolimod, Ozanimod, Ponesimod
Siponimod fumarate demonstrates high selectivity for S1P1 and S1P5 receptors with EC50 values of 0.39 nM and 0.98 nM, respectively, while exhibiting minimal activity at S1P2 (EC50 >10,000 nM), S1P3 (EC50 >1,000 nM), and S1P4 (EC50 = 750 nM) . This >1000-fold selectivity over S1P2, S1P3, and S1P4 is a critical differentiator from fingolimod, which non-selectively targets S1P1, S1P3, S1P4, and S1P5 [1]. In functional cAMP assays, siponimod exhibited an EC50 of 1.6 nM (95% CI: 1–2.4 nM), comparable to fingolimod's 1.6 nM (95% CI: 1.2–2.3 nM), but with the added benefit of S1P3 avoidance, which is implicated in cardiac arrhythmias [2]. Ponesimod, by contrast, is selective for S1P1 only (EC50 = 5.7 nM) and lacks S1P5 engagement, which may limit its potential for central nervous system remyelination effects .
| Evidence Dimension | S1P Receptor Subtype Selectivity (EC50 in nM) |
|---|---|
| Target Compound Data | S1P1: 0.39; S1P5: 0.98; S1P2: >10,000; S1P3: >1,000; S1P4: 750 |
| Comparator Or Baseline | Fingolimod: S1P1/3/4/5 (non-selective); Ozanimod: S1P1/5 (EC50 S1P1: 0.41 nM); Ponesimod: S1P1 only (EC50: 5.7 nM) |
| Quantified Difference | Siponimod shows >1000-fold selectivity over S1P2, S1P3, S1P4 vs. fingolimod's broad activity; 0.39 nM S1P1 EC50 vs. ponesimod's 5.7 nM |
| Conditions | In vitro recombinant human S1P receptor binding assays; functional cAMP and β-arrestin assays |
Why This Matters
S1P3 avoidance reduces cardiac liability risk, while retained S1P5 activity may confer neuroprotective advantages absent in ponesimod, directly impacting selection for SPMS-focused research programs.
- [1] NeurologyLive. S1P Receptor Modulators in Multiple Sclerosis. Dr. Bruce Cree commentary on receptor selectivity differences. View Source
- [2] PMC11705451. Table 2: cAMP EC50 Values for S1P Receptor Modulators. Siponimod EC50 1.6 nM (1–2.4 nM); Fingolimod 1.6 nM (1.2–2.3 nM). View Source
